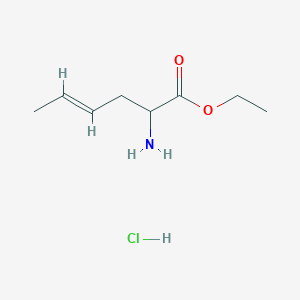

Ethyl (E)-2-aminohex-4-enoate;hydrochloride

Description

Ethyl (E)-2-aminohex-4-enoate hydrochloride is an aliphatic amino ester hydrochloride characterized by a six-carbon chain (hexenoate backbone) with an ethyl ester group, an amino group at position 2, and an E-configured double bond at position 3. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications. Analytical characterization likely employs HPLC and NMR, as seen in related compounds .

Properties

IUPAC Name |

ethyl (E)-2-aminohex-4-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBJYIKGGKQPIJ-WGCWOXMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C/C=C/C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-2-aminohex-4-enoate;hydrochloride typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-aminohex-4-enoate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The double bond can be reduced to form the saturated amino ester.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, saturated amino esters, and various substituted amino esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl (E)-2-aminohex-4-enoate; hydrochloride has diverse applications in scientific research:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives useful in different chemical reactions.

Biological Studies

In biological research, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be employed to study enzyme-substrate interactions. It acts as a probe for investigating biological pathways, particularly those involving amino acids and their derivatives.

Pharmaceutical Development

The compound has potential applications in drug development, especially in creating intermediates for pharmaceuticals. Its structure can be modified to enhance biological activity or reduce side effects in therapeutic agents.

Agrochemical Production

In the agrochemical sector, Ethyl (E)-2-aminohex-4-enoate; hydrochloride can be utilized as an intermediate in the synthesis of pesticides or herbicides, contributing to agricultural productivity .

Case Study 1: Enzyme Interaction

A study demonstrated that Ethyl (E)-2-aminohex-4-enoate; hydrochloride could inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic engineering .

Case Study 2: Drug Synthesis

Research indicated that this compound could serve as a precursor in synthesizing novel anti-inflammatory drugs, showcasing its versatility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl (E)-2-aminohex-4-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Ethyl (E)-2-aminohex-4-enoate hydrochloride shares functional groups with several hydrochlorides but differs in backbone length, substituents, and stereochemistry:

Notes:

- The E-configuration in the target compound may influence crystallinity and intermolecular interactions compared to Z-isomers or saturated analogs.

- Aliphatic vs. aromatic backbones : Aromatic substituents (e.g., phenyl or pyridinyl groups in ) increase rigidity and may enhance receptor binding in drug design, whereas aliphatic chains improve flexibility and solubility .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, donepezil hydrochloride () is highly soluble in aqueous media due to ionic interactions.

- Stability : The E-configured double bond may reduce oxidative degradation compared to Z-isomers but requires inert storage conditions. Similar compounds like Tapentadol hydrochloride () show stability under controlled pH and temperature.

Analytical Characterization

Biological Activity

Ethyl (E)-2-aminohex-4-enoate;hydrochloride, also known by its chemical formula CHNO, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Information

- Molecular Formula : CHNO

- SMILES : CCOC(=O)C(C/C=C/C)N

- InChI : InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 158.11756 | 136.7 |

| [M+Na]+ | 180.09950 | 144.7 |

| [M+NH] | 175.14410 | 143.1 |

| [M+K]+ | 196.07344 | 140.4 |

This compound has been studied for its potential inhibitory effects on specific protein targets involved in cancer cell proliferation. The compound's structure suggests it may interact with microtubule-associated proteins, influencing mitotic spindle formation and cellular division.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits micromolar inhibition against certain cancer cell lines by disrupting normal mitotic processes. For instance, in assays utilizing centrosome-amplified DLD1 human colon cancer cells, treatment with this compound resulted in a significant increase in multipolar mitoses, indicating its potential as an anticancer agent .

Case Studies

- Study on Cancer Cell Lines :

- Stability and Pharmacokinetics :

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the ethyl ester or alkyl chain length significantly affect the compound's potency. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.